Arecaïdine

Vue d'ensemble

Description

L’arécaïdine est un alcaloïde bioactif présent dans les noix d’arec, qui sont les graines du palmier Areca catechu. Elle est connue pour son rôle d’inhibiteur compétitif de la recapture de l’acide gamma-aminobutyrique (GABA) . L’arécaïdine est formée par l’hydrolyse de l’arécoline, un autre alcaloïde présent dans les noix d’arec

Applications De Recherche Scientifique

Mécanisme D'action

L’arécaïdine exerce ses effets principalement en inhibant la recapture de l’acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur du système nerveux central . En inhibant la recapture du GABA, l’arécaïdine augmente les niveaux de GABA dans la fente synaptique, ce qui renforce ses effets inhibiteurs sur la neurotransmission. Ce mécanisme implique l’interaction de l’arécaïdine avec les transporteurs du GABA, conduisant à la modulation des voies de signalisation GABAergiques .

Analyse Biochimique

Biochemical Properties

Arecaidine plays a significant role in biochemical reactions, particularly as a competitive inhibitor of GABA reuptake. This interaction is crucial as it affects the levels of GABA, an important neurotransmitter in the central nervous system. Arecaidine interacts with the human proton-coupled amino acid transporter 1 (hPAT1), which facilitates its transport across cell membranes . Additionally, arecaidine is involved in the inhibition of l-proline uptake in Caco-2 cells, demonstrating its interaction with various biomolecules .

Cellular Effects

Arecaidine has been shown to influence various cellular processes. It can induce cytotoxicity, genotoxicity, and cell death in different cell types . Arecaidine’s impact on cell signaling pathways includes the promotion of epithelial-mesenchymal transition and autophagy initiation . Furthermore, it affects gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and inducing oxidative stress .

Molecular Mechanism

At the molecular level, arecaidine exerts its effects through several mechanisms. It binds to and inhibits the GABA transporter, leading to increased levels of GABA in the synaptic cleft . Arecaidine also interacts with muscarinic receptors, particularly the M2 receptor, which mediates its effects on the cardiovascular system . Additionally, arecaidine’s hydrolysis from arecoline and its subsequent interactions with various enzymes and proteins contribute to its overall molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arecaidine change over time. Arecaidine is relatively stable, but its degradation can lead to the formation of other metabolites that may have different effects on cellular function . Long-term exposure to arecaidine has been associated with chronic toxicity, including oral submucous fibrosis and oral squamous cell carcinoma . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of arecaidine’s effects.

Dosage Effects in Animal Models

The effects of arecaidine vary with different dosages in animal models. At low doses, arecaidine can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, arecaidine can induce toxic effects, including hepatotoxicity, neurotoxicity, and carcinogenicity . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

Arecaidine is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The major metabolites of arecaidine include N-methylnipecotic acid and arecoline 1-oxide . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Arecaidine is transported and distributed within cells and tissues through specific transporters and binding proteins. The human proton-coupled amino acid transporter 1 (hPAT1) plays a crucial role in the intestinal absorption of arecaidine . Arecaidine is also distributed in a tissue-specific manner, with higher concentrations observed in the liver, kidneys, and brain . This distribution pattern influences its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of arecaidine affects its activity and function. Arecaidine is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of arecaidine direct it to specific compartments, affecting its overall biochemical activity.

Méthodes De Préparation

L’arécaïdine peut être synthétisée par l’hydrolyse de l’arécoline. Cette réaction implique généralement l’utilisation de chaux (hydroxyde de calcium) pour hydrolyser l’arécoline en arécaïdine . Les conditions de réaction comprennent le maintien d’un environnement basique pour faciliter le processus d’hydrolyse.

Analyse Des Réactions Chimiques

L’arécaïdine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’arécaïdine peut être oxydée pour former divers produits d’oxydation, bien que les détails spécifiques sur les produits d’oxydation soient limités.

Réduction : Les réactions de réduction de l’arécaïdine sont moins fréquentes, mais elle peut potentiellement subir une réduction dans des conditions spécifiques.

Substitution : L’arécaïdine peut participer à des réactions de substitution, en particulier en présence de nucléophiles ou d’électrophiles forts.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

L’arécaïdine est similaire à d’autres alcaloïdes présents dans les noix d’arec, tels que l’arécoline, la guvacine et la guvacoline . L’arécaïdine est unique en raison de ses effets inhibiteurs spécifiques sur la recapture du GABA. Voici une comparaison avec des composés similaires :

Guvacoline : La guvacoline a des propriétés similaires à la guvacine et à l’arécoline, mais avec des effets pharmacologiques distincts.

Le rôle unique de l’arécaïdine en tant qu’inhibiteur de la recapture du GABA la distingue de ces composés apparentés, ce qui en fait un composé précieux pour des applications de recherche et thérapeutiques spécifiques.

Propriétés

IUPAC Name |

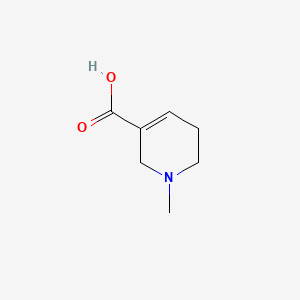

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJFTXKSFAMXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198139 | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-04-7 | |

| Record name | Arecaidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 224 °C | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.